
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is a chemical compound with the molecular formula C10H6F4O3S and a molecular weight of 282.21 g/mol It is characterized by the presence of a fluoro group and a trifluoromethylsulfonyl group attached to an indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroindan-1-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluoro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of 4-fluoro-7-(trifluoromethylsulfonyl)indan-1-ol.
Oxidation: Formation of higher oxidation state compounds, potentially with additional functional groups.
Applications De Recherche Scientifique
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one involves its interaction with specific molecular targets. The fluoro and trifluoromethylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-7-(methylsulfonyl)-1-indanone: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
7-Bromo-4-fluoro-indan-1-one: Contains a bromo group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H6F4O3S |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H6F4O3S/c11-6-2-4-8(18(16,17)10(12,13)14)9-5(6)1-3-7(9)15/h2,4H,1,3H2 |
Clé InChI |
XCTOWGKSIMKETF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

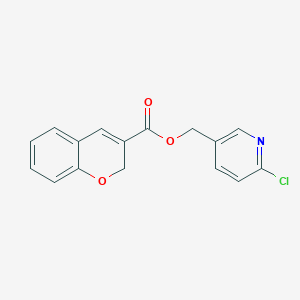
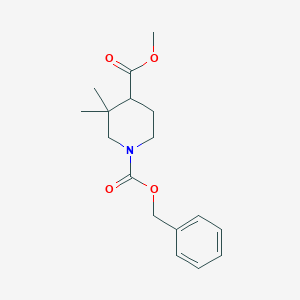
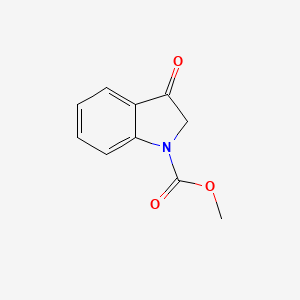
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)

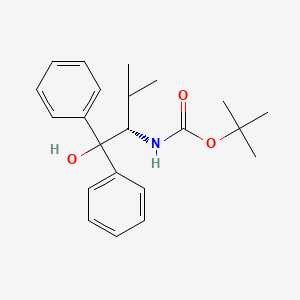
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
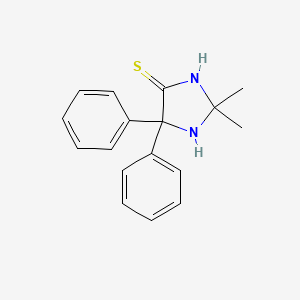
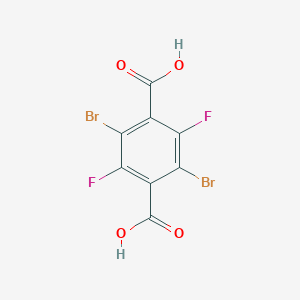
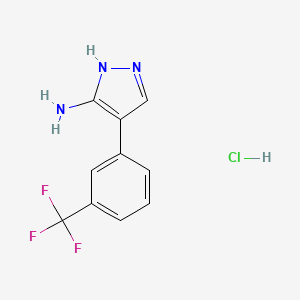
![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
